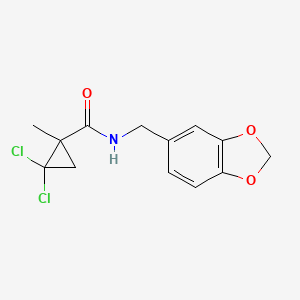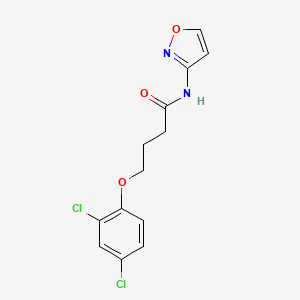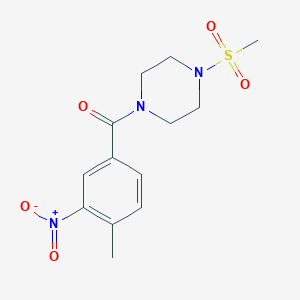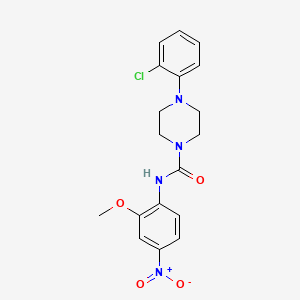
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide, commonly known as MDMA, is a psychoactive drug that belongs to the family of amphetamines. It is a synthetic compound that has been widely studied for its potential use in treating various mental health disorders. MDMA is known for its ability to produce feelings of euphoria, empathy, and increased sociability.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating pleasure and reward. Norepinephrine is a neurotransmitter that is involved in regulating the fight or flight response. By increasing the levels of these neurotransmitters, MDMA produces feelings of euphoria, empathy, and increased sociability.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and prolactin, which are involved in regulating social behavior and lactation. MDMA can also cause dehydration, electrolyte imbalances, and liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages and limitations for lab experiments. It can be used to study the effects of serotonin, dopamine, and norepinephrine on behavior and brain function. It can also be used to study the effects of psychoactive drugs on neurotransmitter systems. However, MDMA is a controlled substance and requires specialized equipment and permits to handle.
Zukünftige Richtungen
There are several future directions for MDMA research. One direction is to continue studying the use of MDMA in psychotherapy for PTSD and anxiety disorders. Another direction is to study the long-term effects of MDMA use on the brain and body. Additionally, researchers can study the effects of MDMA on social behavior and aggression. Finally, researchers can study the potential use of MDMA in treating other mental health disorders, such as depression and addiction.
Conclusion:
In conclusion, MDMA is a synthetic compound that has been widely studied for its potential use in treating various mental health disorders. MDMA increases the levels of serotonin, dopamine, and norepinephrine in the brain, producing feelings of euphoria, empathy, and increased sociability. MDMA has several advantages and limitations for lab experiments and has several future directions for research. It is important to continue studying the effects of MDMA on the brain and body to better understand its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential use in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA has been found to increase empathy, sociability, and emotional openness, which can be beneficial in psychotherapy. MDMA-assisted psychotherapy has shown promise in treating PTSD and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-12(6-13(12,14)15)11(17)16-5-8-2-3-9-10(4-8)19-7-18-9/h2-4H,5-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKOTQOJVTGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(cyclobutylcarbonyl)amino]-N-(3-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4184873.png)


![N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)
![1-(4-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4184900.png)

![2-[(5-bromo-2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184918.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184925.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)

![N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184966.png)
![2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)
